molecular formula C24H26F9IO3S B065747 Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate CAS No. 194999-85-4

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate

Cat. No.: B065747
CAS No.: 194999-85-4
M. Wt: 692.4 g/mol
InChI Key: DJBAOXYQCAKLPH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate typically involves the reaction of iodonium salts with perfluoro-1-butanesulfonic acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate is unique due to its high reactivity and efficiency as a photoinitiator and photoacid generator. Its ability to generate both cationic and anionic species upon light absorption makes it particularly valuable in various applications, including polymerization and photoresist production .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C4HF9O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h7-14H,1-6H3;(H,14,15,16)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBAOXYQCAKLPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F9IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584184
Record name Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194999-85-4
Record name Bis(4-tert-butylphenyl)iodanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
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Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
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Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Reactant of Route 5
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Reactant of Route 6
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Customer
Q & A

Q1: How does Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate function as a photoacid generator in resists?

A: this compound (BBI-Nf) is a type of ionic salt PAG. Upon exposure to UV or EUV light, BBI-Nf undergoes photolysis, breaking down into a strong acid (perfluoro-1-butanesulfonic acid) and other byproducts. [, , ] This photogenerated acid then catalyzes the deprotection reaction of the polymer resist, changing its solubility and enabling the development of patterned features. []

Q2: How efficient is BBI-Nf as a PAG compared to other similar compounds?

A2: Studies have shown that BBI-Nf exhibits varying efficiencies depending on the polymer resist system and exposure wavelength.

  • 157nm Exposure: In a poly(NBHFA-co-NBTBE) resist system, BBI-Nf demonstrated higher photoacid generation efficiency compared to triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf), bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate (BBI-Tf), and bis(4-tert-butylphenyl)iodonium perfluoro-1-octanesulfonate (BBI-PFOS). []
  • 248nm Exposure: When incorporated into a poly(p-hydroxystyrene) (PHOST) resist and exposed to 248nm light, BBI-Nf had a Dill C rate constant (a measure of photospeed) of 0.056 cm2/mJ. This was comparable to bis(4-tert-butylphenyl)iodonium triflate (TBI-Tf) (0.055 cm2/mJ) but higher than triphenylsulfonium triflate (TPS–Tf) (0.046 cm2/mJ) and TPS–Nf (0.040 cm2/mJ). []

Q3: What analytical techniques are used to study the decomposition of BBI-Nf and its effects in resist materials?

A: Mass spectrometry plays a crucial role in analyzing the decomposition products of BBI-Nf upon EUV exposure in resist films. This allows researchers to monitor the generation of the catalytic acid and the subsequent deprotection byproducts from the polymer resist. [] Furthermore, techniques like Interdigitated Electrode (IDE) sensors are used to measure the kinetics of photoacid generation in thin films by monitoring capacitance changes upon exposure to light. []

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